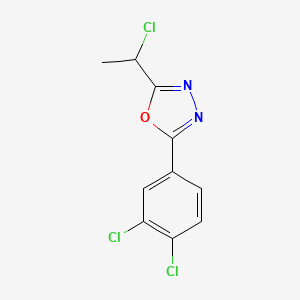

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBLICFRYNMLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Acylhydrazides

- Starting materials: Aromatic or alkyl acylhydrazides bearing the desired substituents (e.g., 3,4-dichlorophenyl group).

- Cyclodehydrating agents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl).

- Reaction conditions: Reflux in anhydrous solvents such as toluene or solvent-free conditions; typical reaction times range from 6 to 24 hours.

- Yields: High yields reported, often between 70% and 90%, depending on reagent and substrate purity.

This method is widely used due to its efficiency and adaptability to various substituents, including halogenated aryl groups.

Oxidative Cyclization of Acylthiosemicarbazides

An alternative method involves oxidative cyclization of acylthiosemicarbazides using oxidants like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide (KI).

- This method yields 2-amino-1,3,4-oxadiazoles but can be adapted for substituted derivatives.

- Advantages include mild conditions and high yields (up to 97% reported).

- The reaction proceeds via oxidation and ring closure, suitable for gram-scale synthesis.

Specific Preparation of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

While direct literature specifically naming the exact compound is limited, closely related syntheses provide a reliable framework:

Preparation of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-amine Intermediate

- Synthesis: The 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-amine can be synthesized by cyclization of the corresponding acylhydrazide derived from 3,4-dichlorobenzoic acid.

- Cyclization reagent: POCl₃ is commonly employed to promote ring closure under reflux.

- Isolation: After reaction completion, the mixture is quenched with water, neutralized, and the product is purified by recrystallization.

Introduction of the 1-Chloroethyl Group at Position 2

- The 2-amino group of the oxadiazole intermediate is reacted with chloroacetyl chloride or chloroethyl chloride derivatives in the presence of a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures for several hours.

- The chloroethyl substituent is introduced via nucleophilic substitution or acylation, yielding 2-(1-chloroethyl) derivatives.

- The product is isolated by precipitation, filtration, and recrystallization.

Table 1: Typical Reaction Conditions for the Preparation of this compound

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of acylhydrazide | 3,4-Dichlorobenzoyl hydrazide + POCl₃ | Toluene or neat | Reflux (~110 °C) | 6–24 h | 70–90 | High purity required for best results |

| Amino group acylation | Chloroacetyl chloride + K₂CO₃ or DIPEA | DMF or DCM | Room temperature | 4–6 h | 75–85 | Stirring under inert atmosphere advised |

| Work-up and purification | Water quench, filtration, recrystallization | — | — | — | — | Purification by recrystallization |

Mechanistic Insights and Optimization

- The cyclodehydration step involves nucleophilic attack of the hydrazide nitrogen on the activated carbonyl carbon (activated by POCl₃), followed by ring closure and elimination of HCl.

- The acylation with chloroethyl derivatives proceeds via nucleophilic substitution at the amino nitrogen, forming the corresponding amide or substituted amine.

- Use of bases such as K₂CO₃ or DIPEA neutralizes the HCl formed and drives the reaction forward.

- Solvent choice impacts yield and purity; polar aprotic solvents enhance nucleophilicity and solubility of reactants.

- Reaction monitoring by thin-layer chromatography (TLC) or NMR ensures optimal conversion.

Alternative and Emerging Methods

- Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate cyclodehydration reactions, reducing reaction times and improving yields without corrosion or environmental pollution.

- Catalytic methods: Copper(II) triflate-catalyzed imine C-H functionalization offers a regioselective route to 2,5-disubstituted oxadiazoles but is more applicable to aryl-substituted derivatives.

- Eco-friendly oxidants: Use of mild oxidants like KI in combination with DBDMH offers greener alternatives for oxidative cyclization.

Summary of Key Research Findings

Chemical Reactions Analysis

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. Its structure allows for interactions with various biological targets, making it a candidate for further development in cancer therapeutics.

- Mechanism of Action : The compound is believed to act through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, its structural similarity to known enzyme inhibitors suggests that it may interfere with pathways critical to tumor growth .

-

Case Studies :

- A study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The presence of halogen substituents (like chlorine) was noted to enhance this activity .

- Another investigation focused on the synthesis of oxadiazole derivatives, revealing that modifications to the phenyl ring can lead to increased potency against cancer cells .

Biochemical Research

The compound is also utilized in biochemical research as a tool for studying enzyme interactions and cellular mechanisms.

- Enzyme Inhibition : Studies have shown that oxadiazole derivatives can act as effective enzyme inhibitors. This property is leveraged in drug discovery processes to identify new therapeutic agents .

- Proteomics Research : The compound has been marketed for use in proteomics, indicating its relevance in studies involving protein interactions and functions .

Data Table: Summary of Anticancer Activity

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

- Molecular Formula : C₁₀H₇Cl₃N₂O

- Key Difference : The dichlorophenyl group is substituted at positions 2 and 4 instead of 3 and 3.

- For example, 2,4-dichloro substitution is common in fungicidal compounds like those targeting succinate dehydrogenase (SDH) .

Compound B : 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

- CAS Number : 660417-35-6

- Molecular Weight : 243.09 g/mol

- Key Difference : A single chlorine atom at position 3 of the phenyl ring.

- Impact : Reduced halogenation may lower bioactivity compared to the 3,4-dichloro analog, as chlorine atoms often enhance binding to hydrophobic pockets in enzymes or receptors .

Functional Group Variations

Compound C : 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione

- Synthesis : Prepared via Mannich reaction, with piperidine derivatives attached to the oxadiazole core .

- Bioactivity : Exhibits antimicrobial and cytotoxic properties, with activity influenced by the piperidine substituent’s electronic and steric effects .

- Comparison : Replacement of the chloroethyl group with a piperidine moiety enhances solubility but may reduce electrophilic reactivity critical for covalent binding.

Compound D : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Bioactivity : Demonstrates antibacterial activity against Xanthomonas oryzae (Xoo) with EC₅₀ values of 1.98 µg/mL, outperforming commercial agents like bismerthiazol .

- Comparison : The sulfonyl group enhances hydrogen-bonding capacity, whereas the chloroethyl group in the target compound may prioritize hydrophobic interactions.

Biological Activity

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, potential as an anti-tubercular agent, and other relevant pharmacological properties.

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 243.09 g/mol

- CAS Number : Not specified in the search results.

Antiproliferative Activity

Recent studies have identified oxadiazole derivatives as promising antiproliferative agents. In particular, this compound has demonstrated significant cytotoxicity against various cancer cell lines.

Study Findings

A study reported the synthesis of a library of oxadiazole derivatives and their evaluation for antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 10.5 |

| B | HeLa | 8.7 |

| C | HCT-116 | 12.3 |

| D | HeLa | 9.1 |

The mechanism of action was further investigated through molecular docking studies, which indicated interaction with topoisomerase I, suggesting a potential pathway for the observed cytotoxicity .

Anti-Tubercular Activity

Oxadiazole derivatives have also been explored for their anti-tubercular properties. A notable study synthesized new compounds aimed at inhibiting EthR, a key regulator in Mycobacterium tuberculosis.

Key Findings

- Compound : 1a (BDM 71,339)

- EC : 0.072 μM

- Pharmacokinetics :

- Half-life (t1/2): 19 min

- Clearance (CL): 69 μL min⁻¹ mg⁻¹

Another derivative (Compound 3a) showed activity against monoresistant strains of Mtb with excellent metabolic stability and bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds often correlates with their structural modifications. For instance:

- The introduction of electron-withdrawing groups has been shown to enhance antiproliferative activity.

- Substituents at specific positions on the oxadiazole ring can significantly affect both cytotoxicity and selectivity towards cancer cells.

Q & A

Q. How can researchers optimize the synthesis route for 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole to improve yield and purity?

- Methodological Answer : The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclocondensation of hydrazides with appropriate carbonyl precursors. For example, substituted phenylpropane-1,3-diones have been used as intermediates in cyclization reactions to form the oxadiazole core . Key steps include:

- Reagent Selection : Use chlorinated acetylating agents (e.g., chloroethyl chloride) for introducing the 1-chloroethyl group.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.

- Yield Optimization : Microwave-assisted synthesis or refluxing in anhydrous ethanol under nitrogen can enhance reaction efficiency .

Q. What structural features of 1,3,4-oxadiazole derivatives correlate with enhanced anti-inflammatory activity?

- Methodological Answer : Substituents at the 5th position of the oxadiazole ring significantly influence activity. For instance:

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anti-inflammatory activity by stabilizing the oxadiazole ring and improving receptor binding. Compounds with 4-chlorophenyl substituents showed 59.5% inhibition (vs. 64.3% for indomethacin) in carrageenan-induced rat paw edema models .

- Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility and reduce ulcerogenicity, as seen in derivatives with 61.9% activity .

Q. What methodological approaches are recommended for evaluating the acute toxicity of this compound in bacterial models?

- Methodological Answer : Toxicity can be assessed using dose-response regression models. For example:

- EC50 Determination : Fit data to equations like , where is inhibition (%) and is log(dose). A strong correlation coefficient () ensures reliability .

- Comparative Analysis : Compare EC50 values to standard agents (e.g., bismerthiazole, EC50 = 92.61 μg/mL) to contextualize toxicity .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate the interaction between this compound and cancer-related protein targets?

- Methodological Answer :

- Target Selection : Prioritize proteins like NF-κB or COX-2, which are implicated in inflammation and cancer.

- Docking Software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for halogen bonding (critical for dichlorophenyl interactions).

- Validation : Compare docking scores (e.g., binding energy ≤ -7.4 kcal/mol) with experimental IC50 values from cytotoxicity assays .

Q. How should researchers resolve contradictions in reported antibacterial efficacy across different studies?

- Methodological Answer : Discrepancies often arise from methodological variability. Strategies include:

- Standardized MIC Testing : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols.

- Structural Comparisons : Note that sulfone derivatives (e.g., methylsulfonyl groups) exhibit lower EC50 values (9.89–29.00 μg/mL) than non-sulfonated analogs .

- Mechanistic Studies : Evaluate membrane disruption via fluorescent dye leakage assays to confirm bactericidal vs. bacteriostatic effects .

Q. What strategies enhance the compound's blood-brain barrier (BBB) permeability for neuroinflammatory applications?

- Methodological Answer :

- Lipophilicity Optimization : Adjust logP values (via substituents like fluorophenyl) to ~2–3 for optimal BBB penetration.

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyloxy) to improve solubility and targeted release .

- In Silico Modeling : Use QSAR models to predict BBB permeability scores based on polar surface area (<90 Ų) and molecular weight (<450 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.